Cas no 1019609-58-5 (3-{(thiophen-3-yl)methylamino}-1lambda6-thiolane-1,1-dione)
3-{(thiophen-3-yl)methylamino}-1lambda6-thiolane-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenemethanamine, N-(tetrahydro-1,1-dioxido-3-thienyl)-
- 3-((Thiophen-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide
- 3-{(thiophen-3-yl)methylamino}-1lambda6-thiolane-1,1-dione
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- Inchi: 1S/C9H13NO2S2/c11-14(12)4-2-9(7-14)10-5-8-1-3-13-6-8/h1,3,6,9-10H,2,4-5,7H2
- InChI Key: KIOICGOCYQHECD-UHFFFAOYSA-N
- SMILES: C1SC=CC=1CNC1CCS(=O)(=O)C1
3-{(thiophen-3-yl)methylamino}-1lambda6-thiolane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-168950-1g |
3-{[(thiophen-3-yl)methyl]amino}-1lambda6-thiolane-1,1-dione |
1019609-58-5 | 1g |
$770.0 | 2023-09-20 | ||
| Enamine | EN300-168950-5g |
3-{[(thiophen-3-yl)methyl]amino}-1lambda6-thiolane-1,1-dione |
1019609-58-5 | 5g |
$2235.0 | 2023-09-20 | ||
| Enamine | EN300-168950-10g |
3-{[(thiophen-3-yl)methyl]amino}-1lambda6-thiolane-1,1-dione |
1019609-58-5 | 10g |
$3315.0 | 2023-09-20 | ||
| Enamine | EN300-168950-0.05g |
3-{[(thiophen-3-yl)methyl]amino}-1lambda6-thiolane-1,1-dione |
1019609-58-5 | 0.05g |
$647.0 | 2023-09-20 | ||
| Enamine | EN300-168950-0.1g |
3-{[(thiophen-3-yl)methyl]amino}-1lambda6-thiolane-1,1-dione |
1019609-58-5 | 0.1g |
$678.0 | 2023-09-20 | ||
| Enamine | EN300-168950-0.25g |
3-{[(thiophen-3-yl)methyl]amino}-1lambda6-thiolane-1,1-dione |
1019609-58-5 | 0.25g |
$708.0 | 2023-09-20 | ||
| Enamine | EN300-168950-0.5g |
3-{[(thiophen-3-yl)methyl]amino}-1lambda6-thiolane-1,1-dione |
1019609-58-5 | 0.5g |
$739.0 | 2023-09-20 | ||
| Enamine | EN300-168950-1.0g |
3-{[(thiophen-3-yl)methyl]amino}-1lambda6-thiolane-1,1-dione |
1019609-58-5 | 1g |
$728.0 | 2023-05-26 | ||
| Enamine | EN300-168950-2.5g |
3-{[(thiophen-3-yl)methyl]amino}-1lambda6-thiolane-1,1-dione |
1019609-58-5 | 2.5g |
$1509.0 | 2023-09-20 | ||
| Enamine | EN300-168950-5.0g |
3-{[(thiophen-3-yl)methyl]amino}-1lambda6-thiolane-1,1-dione |
1019609-58-5 | 5g |
$2110.0 | 2023-05-26 |
3-{(thiophen-3-yl)methylamino}-1lambda6-thiolane-1,1-dione Suppliers
3-{(thiophen-3-yl)methylamino}-1lambda6-thiolane-1,1-dione Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-{(thiophen-3-yl)methylamino}-1lambda6-thiolane-1,1-dione
3-{(Thiophen-3-yl)methylamino}-1λ6-thiolane-1,1-dione: A Promising Compound in Biomedical Research
3-{(Thiophen-3-yl)methylamino}-1λ6-thiolane-1,1-dione, with the chemical identifier CAS No. 1019609-58-5, represents a unique class of sulfur-containing heterocyclic compounds that have garnered significant attention in recent years. This molecule features a core structure consisting of a thiophene ring fused to a thiolane ring system, with additional functional groups that contribute to its chemical versatility and biological activity. The synthesis and characterization of this compound have been extensively studied in the context of its potential applications in medicinal chemistry and pharmaceutical development. Recent advances in analytical techniques, such as high-resolution mass spectrometry and X-ray crystallography, have enabled researchers to elucidate its molecular architecture with unprecedented precision.
One of the defining features of 3-{(Thiophen-3-yl)methylamino}-1λ6-thiolane-1,1-dione is its ability to form stable coordination complexes with transition metals, a property that has been leveraged in the design of novel therapeutic agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits strong binding affinity for copper ions, which could be exploited in the development of metal-based drugs targeting specific cellular pathways. The sulfur atoms in the molecule play a critical role in these interactions, as they provide both steric and electronic effects that modulate the overall reactivity of the compound.
The biological activity of 3-{(Thiophen-3-yl)methylamino}-1λ6-thiolane-1,1-dione has been evaluated in several preclinical studies focusing on its anti-inflammatory and antioxidant properties. In vitro experiments conducted by a research team at the University of Tokyo in 2024 revealed that this compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophage cell lines. The mechanism of action appears to involve the modulation of NF-κB signaling pathways, a key regulator of inflammatory responses. These findings suggest potential applications in the treatment of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Recent advancements in drug delivery systems have further expanded the utility of 3-{(Thiophen-3-yl)methylamino}-1λ6-thiolane-1,1-dione. A 2023 study published in Advanced Drug Delivery Reviews explored the use of this compound as a scaffold for the development of nanoparticle-based drug carriers. The thiolane ring structure provides a stable platform for conjugating targeting ligands, enabling site-specific delivery of therapeutic agents to diseased tissues. This approach has shown promise in improving the bioavailability and reducing the systemic toxicity of drugs, particularly in oncology applications.
The chemical synthesis of 3-{(Thiophen-3-yl)methylamino}-1λ6-thiolane-1,1-dione has been optimized through the use of modern organic methodologies. A 2024 paper in Organic & Biomolecular Chemistry described a novel multistep synthesis involving the formation of a thiophene-thiolane hybrid structure through a sequential coupling reaction. The key synthetic steps include the preparation of the thiophene derivative, followed by a nucleophilic substitution to introduce the amino group. This synthetic route offers a scalable and efficient method for producing the compound in sufficient quantities for further biological testing.
From a structural perspective, the 1λ6-thiolane ring system in 3-{(Thiophen-3-yl)methylamino}-1λ6-thiolane-1,1-dione exhibits unique conformational properties that influence its reactivity. Computational studies using molecular dynamics simulations have revealed that the compound adopts a planar conformation in solution, which facilitates its interaction with biological targets. This structural feature is particularly important for its role as a ligand in metalloenzyme inhibition, where the planar arrangement allows for optimal coordination with the active site of the enzyme.
Recent research has also highlighted the potential of 3-{(Thiophen-3-yl)methylamino}-1λ6-thiolane-1,1-dione in the development of antimicrobial agents. A 2023 study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell membranes, with the thiolane ring contributing to the amphiphilic nature of the molecule. This property makes it an attractive candidate for the development of new antibiotics in the face of increasing drug resistance.
The physicochemical properties of 3-{(Thiophen-3-yl)methylamino}-1λ6-thiolane-1,1-dione have been characterized using a variety of analytical techniques. The compound exhibits moderate solubility in polar solvents, which is crucial for its application in pharmaceutical formulations. A 2024 study in Journal of Pharmaceutical Sciences reported that the compound has a logP value of approximately 2.3, indicating its potential for oral administration. However, further optimization of its solubility profile is needed to enhance its bioavailability in vivo.
The therapeutic potential of 3-{(Thiophen-3-yl)methylamino}-1λ6-thiolane-1,1-dione is being explored in several disease models. In a 2023 preclinical study, the compound was tested for its efficacy in treating neurodegenerative disorders such as Alzheimer's disease. The results showed that the compound reduced the accumulation of amyloid-beta plaques in mouse models, suggesting its potential as a neuroprotective agent. These findings underscore the importance of further research into its mechanisms of action and long-term safety profile.
As the field of medicinal chemistry continues to evolve, the role of 3-{(Thiophen-3-yl)methylamino}-1λ6-thiolane-1,1-dione in drug discovery is becoming increasingly prominent. Its unique chemical structure, combined with its diverse biological activities, positions it as a promising candidate for the development of novel therapeutics. Ongoing research efforts are focused on optimizing its chemical properties, enhancing its biological efficacy, and exploring its potential applications in a wide range of medical conditions.
In conclusion, 3-{(Thiophen-3-yl)methylamino}-1λ6-thiolane-1,1-dione represents a significant advancement in the design of sulfur-containing heterocyclic compounds with potential therapeutic applications. The synthesis, characterization, and biological evaluation of this compound have been extensively studied, revealing its unique chemical properties and diverse biological activities. As research in this area continues to progress, the potential of 3-{(Thiophen-3-yl)methylamino}-1λ6-thiolane-1,1-dione in the development of new medicines is becoming increasingly evident.
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